2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole hydrate
Description
Chemical Structure and Role:
The compound, systematically named 2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole hydrate (CAS: 103577-40-8), is a thioether derivative of the benzimidazole class. Its molecular formula is C₁₆H₁₄F₃N₃OS·H₂O (anhydrous base: 353.36 g/mol) . Structurally, it features a benzimidazole core linked via a thioether (-S-) bridge to a 3-methyl-4-(2,2,2-trifluoroethoxy)pyridinylmethyl group.
Properties
IUPAC Name |
2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3OS.H2O/c1-10-13(20-7-6-14(10)23-9-16(17,18)19)8-24-15-21-11-4-2-3-5-12(11)22-15;/h2-7H,8-9H2,1H3,(H,21,22);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZARNIUZARQEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCC(F)(F)F.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole hydrate involves the reaction of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine with 1H-benzimidazole-2-thiol. The reaction typically occurs under inert atmosphere conditions and requires specific solvents like DMSO or methanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoroethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity
- Anticancer Properties
- Enzyme Inhibition
- Neuroprotective Effects
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various benzimidazole derivatives, including those with trifluoroethoxy substitutions. Results showed significant activity against Gram-positive bacteria, supporting the potential use of this compound in developing new antibiotics .
Case Study 2: Anticancer Mechanisms
Research conducted at a leading pharmacological institute investigated the effects of benzimidazole derivatives on cancer cell lines. The study found that these compounds could induce apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents .
Mechanism of Action
The mechanism of action of 2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole hydrate involves its role as a proton pump inhibitor. It targets the H+/K+ ATPase enzyme in the stomach lining, reducing the production of gastric acid. This action helps alleviate symptoms of GERD and other acid-related disorders .
Comparison with Similar Compounds
Key Physical Properties :
- Melting Point : 149–150°C
- Boiling Point : 494.9±55.0°C (at 760 mmHg)
- Density : 1.4±0.1 g/cm³
- LogP (Partition Coefficient) : 4.46 (indicating high lipophilicity)
- Appearance : Pale-yellow solid, stored at -20°C for stability .
Role in Pharmaceutical Synthesis :
This compound is a critical intermediate in synthesizing lansoprazole [(RS)-2-([3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl)-1H-benzo[d]imidazole], a proton pump inhibitor (PPI) used to treat gastric acid-related disorders. The thioether group undergoes oxidation to form the active sulfinyl (-SO-) moiety in lansoprazole .
Structural and Functional Analogues
Table 1: Key Structural and Physicochemical Comparisons
Stability and Degradation
- Hydrolytic Degradation : Lansoprazole degrades under basic conditions to form sulfenic acid and sulfone derivatives, reducing efficacy. The hydrate form of the target compound may exhibit higher hygroscopicity, necessitating controlled storage .
- Oxidative Stability : The thioether intermediate is prone to oxidation, requiring inert atmospheres during synthesis .
Biological Activity
The compound 2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole hydrate (CAS No. 1288338-69-1) is a benzimidazole derivative that has garnered attention due to its potential biological activities, particularly as an intermediate in the synthesis of the anti-ulcer drug lansoprazole . This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
The molecular formula of the compound is with a molecular weight of 371.38 g/mol. It is typically stored under inert conditions at low temperatures to maintain stability.
| Property | Value |
|---|---|
| Molecular Formula | C16H16F3N3O2S |
| Molecular Weight | 371.38 g/mol |
| CAS Number | 1288338-69-1 |
| Storage Conditions | Store in freezer, under -20°C |
The compound's biological activity is largely attributed to its structural similarity to other benzimidazole derivatives, which are known to inhibit proton pumps in gastric cells, thereby reducing gastric acid secretion. This mechanism is crucial for its role as an anti-ulcer agent.
Anti-Ulcer Activity
Research indicates that this compound functions as an important intermediate in the synthesis of lansoprazole, which exhibits significant anti-ulcer effects. Lansoprazole works by inhibiting the H+/K+ ATPase enzyme in gastric parietal cells, leading to decreased acid production and relief from ulcer symptoms .
Case Studies and Research Findings
- Crystal Structure Analysis : A study reported the crystal structure of the compound, revealing two independent molecules within the asymmetric unit and highlighting significant hydrogen bonding interactions that may influence its solubility and bioavailability .
- In Vivo Studies : Preliminary studies on related compounds have shown efficacy in reducing gastric lesions in animal models, suggesting that this compound may exhibit similar protective effects against gastric ulcers .
- Pharmacological Profiles : The pharmacological profiles of benzimidazole derivatives indicate potential applications beyond anti-ulcer activity, including antimicrobial and anticancer properties. Further studies are needed to elucidate these effects specifically for this compound.
Safety and Handling
The compound is classified with several hazard statements indicating potential health risks such as irritation to skin and eyes (H315, H319). Proper safety precautions should be taken during handling, including the use of personal protective equipment (PPE).
Q & A
Basic: What are the common synthetic routes for preparing this compound, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves nucleophilic substitution and cyclization steps. A representative method (75% yield) uses potassium carbonate as a base, sodium methoxide as a catalyst, and anhydrous MgCl₂ in methanol/water/ethyl acetate under reflux . Key factors influencing yield include:
- Reagent stoichiometry : Excess sodium methoxide (2.0 moles) ensures complete deprotonation of intermediates.
- Temperature control : Reflux conditions (≈80°C) enhance reaction kinetics.
- Purification : Chilling the organic layer to 0°C crystallizes the product, minimizing impurities.
For analogs, substituents on the pyridine or benzimidazole rings may require modified conditions (e.g., thiol-protecting groups or alternative solvents) .
Advanced: How can researchers resolve discrepancies in solubility and stability data across studies?
Methodological Answer:
Discrepancies often arise from hydrate vs. anhydrous forms or crystallization conditions. Strategies include:
- Crystallographic analysis : Single-crystal X-ray diffraction (SHELXL refinement) confirms hydrate formation and hydrogen-bonding networks, which directly impact solubility .
- Degradation studies : Accelerated stability testing under hydrolytic conditions (e.g., acidic/basic buffers) identifies degradation products (e.g., sulfoxide derivatives, as seen in lansoprazole analogs) .
- Dynamic vapor sorption (DVS) : Quantifies hygroscopicity to correlate hydration state with solubility variations .
Basic: What spectroscopic and analytical methods are recommended for structural characterization?
Methodological Answer:
- NMR spectroscopy :
- X-ray crystallography : SHELX software refines unit cell parameters and validates the hydrate structure (e.g., C–C bond length precision: ±0.003 Å) .
- HPLC purity : Reverse-phase C18 columns (UV detection at 254 nm) achieve >95% purity .
Advanced: How can computational modeling predict the biological activity of this compound?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like H⁺/K⁺-ATPase (e.g., proton pump inhibition, analogous to lansoprazole). Validate with experimental IC₅₀ values .
- MD simulations : Assess stability of the thioether linkage in binding pockets (AMBER force fields; 100-ns trajectories).
- QSAR models : Correlate substituent electronegativity (e.g., trifluoroethoxy) with activity using Gaussian-based DFT calculations .
Basic: How does the hydrate form influence physicochemical properties compared to the anhydrous form?
Methodological Answer:
- Solubility : Hydrates often exhibit higher aqueous solubility due to hydrogen bonding (e.g., water activity >0.9 in crystallization media) .
- Thermal stability : TGA/DSC reveals hydrate decomposition temperatures (≈100–120°C) versus anhydrous melting points .
- Bioavailability : Hydrate dissolution rates (via USP apparatus II) impact intestinal absorption kinetics .
Advanced: How do catalyst systems (e.g., MgCl₂ vs. other Lewis acids) affect synthetic byproduct formation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
